REACTION_CXSMILES
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[C:1](=O)([O-])[O-].[K+].[K+].CI.CN(C)C=O.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[C:25]([CH3:26])=[C:24]([C:27]([OH:29])=[O:28])[CH:23]=[N:22]2)=[CH:17][CH:16]=1>O>[CH3:1][O:28][C:27]([C:24]1[CH:23]=[N:22][N:21]([C:18]2[CH:17]=[CH:16][C:15]([Cl:14])=[CH:20][CH:19]=2)[C:25]=1[CH3:26])=[O:29] |f:0.1.2|
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Name
|
|
Quantity
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8.76 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.15 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
|
Name
|
|
Quantity
|
4.08 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
|
Details
|
stirred for five hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
the mixture was stirred further for three hours at room temperature
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Duration
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3 h
|
Type
|
ADDITION
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Details
|
was added
|
Type
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FILTRATION
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Details
|
the precipitated solid was collected by filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=NN(C1C)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |